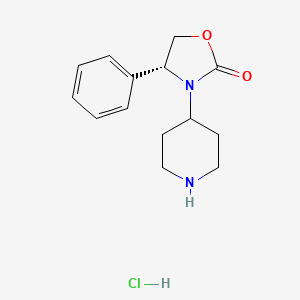

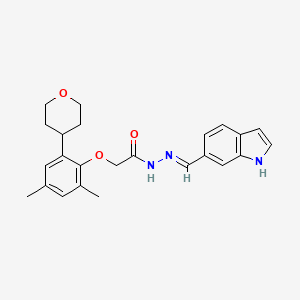

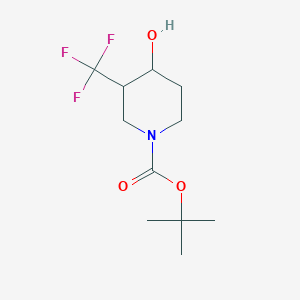

![molecular formula C14H26N2O3 B1403812 Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1367935-91-8](/img/structure/B1403812.png)

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound . It contains a total of 46 bonds, including 20 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, under an argon atmosphere, wet Pd/C was added into tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in THF solution. After replacing the gas in the flask 3 times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a spirocyclic system, which includes two nitrogen atoms and a hydroxyl group .Wissenschaftliche Forschungsanwendungen

Application in CCR8 Antagonism

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate derivatives have been studied for their potential as CCR8 antagonists. These compounds are considered useful for treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Use in Polymer Stabilization

This compound has been shown to have a synergistic stabilizing effect in combination with thiopropionate type antioxidants in polymer stabilization. Its association with other antioxidants through hydrogen bonding is essential for its stabilizing properties (Yachigo, Sasaki, & Kojima, 1992).

Role in Multi-Component Reactions

Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, related to this compound, have been synthesized using a multi-component reaction catalyzed by Et3N. These reactions are significant for producing functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes (Li et al., 2014).

Synthesis and Bioactivity

1,9-Diazaspiro[5.5]undecanes, a group that includes this compound, have been explored for their synthesis and biological activity. These compounds have potential applications in treating a range of disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Microwave-Assisted Solid-Phase Synthesis

The compound has been utilized in microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. This method focuses on the direct annulation of primary amines with resin-bound bismesylates, demonstrating its utility in heterocyclic chemistry (Macleod et al., 2006).

Food Contact Material Safety

The compound's safety evaluation for use in food contact materials has been conducted, focusing on its role as a stabilizer in polyolefins. The assessment concluded that its use is safe for consumers under specified migration limits (Flavourings, 2012).

Eigenschaften

IUPAC Name |

tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)10-15-7-4-11(14)17/h11,15,17H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUSGBFCNIPQMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

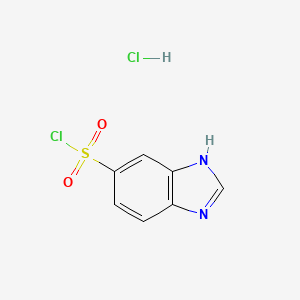

![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)

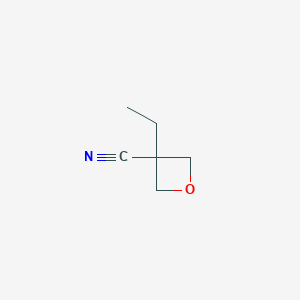

![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)